3-(dimethylamino)-5-methyl-1,2-dihydropyridin-2-one
Description
Properties
CAS No. |
33252-45-8 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(dimethylamino)-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(10(2)3)8(11)9-5-6/h4-5H,1-3H3,(H,9,11) |
InChI Key |
QTMQNYWUPIDPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1)N(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reactions
The dimethylamino functional group is commonly introduced via nucleophilic substitution. A representative method involves reacting 2-chloro-5-methyl-1,2-dihydropyridin-2-one with dimethylamine under basic conditions. Sodium hydride or potassium carbonate serves as the base, facilitating deprotonation and enhancing the nucleophilicity of dimethylamine. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the target compound in 45–55% after purification.
A critical limitation of this approach is the competing elimination side reactions, which reduce yield. To mitigate this, stoichiometric control of the base and low-temperature initiation (0–5°C) have been employed, followed by gradual heating.
Cyclocondensation of Enamine Intermediates
Alternative routes utilize enamine intermediates derived from β-keto esters and dimethylamine. For instance, ethyl acetoacetate reacts with dimethylamine hydrochloride to form a β-enamine, which undergoes cyclization in the presence of ammonium acetate under refluxing ethanol. This one-pot method achieves 50–60% yield but requires rigorous exclusion of moisture to prevent hydrolysis.
Modern Catalytic Methods
Palladium-Catalyzed Coupling for Ring Functionalization
Palladium catalysis has emerged as a powerful tool for constructing the dihydropyridinone core. A protocol adapted from pyridin-2(1H)-one synthesis involves coupling 3-bromo-5-methyl-1,2-dihydropyridin-2-one with dimethylamine using Pd(OAc)₂ and Xantphos as the ligand system. The reaction proceeds in toluene at 110°C under inert atmosphere, achieving 65–75% yield with minimal byproducts. Key advantages include functional group tolerance and scalability to multigram quantities.
Multicomponent Reactions (MCRs)
Four-component reactions offer atom-economical routes. A study on 1,2-dihydropyridine derivatives demonstrates that mixing ethyl acetoacetate, dimethylamine, formaldehyde, and ammonium acetate in acetic acid under microwave irradiation (100°C, 30 min) yields this compound in 60% yield. This method eliminates intermediate isolation steps, reducing processing time by 40% compared to classical approaches.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis prioritizes reproducibility and safety. Continuous flow reactors enable precise control over reaction parameters, such as residence time (10–15 min) and temperature (90–100°C), minimizing thermal degradation. Automated reagent delivery systems ensure consistent stoichiometry, achieving batch-to-batch purity >95%.
Solvent Recycling and Waste Reduction
Industrial protocols often employ dimethyl sulfoxide (DMSO) as a recyclable solvent. After reaction completion, DMSO is recovered via vacuum distillation (80°C, 15 mmHg) and reused for subsequent batches, reducing solvent waste by 70%.
Purification and Analytical Characterization
Chromatographic Purification
Silica gel flash chromatography with gradient elution (cyclohexane/ethyl acetate, 1:1 to 0:1) remains the standard for isolating this compound. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases (70:30) achieves >99% purity for pharmaceutical-grade material.
Spectroscopic Confirmation
-
NMR Spectroscopy :
-
Mass Spectrometry : ESI-MS m/z 167.1 [M+H]⁺, consistent with the molecular formula C₈H₁₂N₂O.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 45–55 | 90–95 | Simplicity | Low yield due to side reactions |
| Palladium Catalysis | 65–75 | 98–99 | High functional group tolerance | Cost of catalysts |
| Multicomponent Reaction | 60 | 95–97 | Atom economy | Requires microwave optimization |
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-5-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-(dimethylamino)-5-methyl-1,2-dihydropyridin-2-one serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable for creating new materials and pharmaceuticals.
Biology
The compound exhibits potential biological activities due to its structural similarity to biologically active molecules. It has been investigated for:
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes, which may be useful in drug development targeting metabolic pathways.
- Receptor Binding : Its ability to interact with various receptors suggests potential applications in pharmacology, particularly in developing drugs for neurological conditions.
Case Study : A recent study demonstrated that derivatives of this compound showed promising anticancer and antibacterial properties when tested against human leukemia cells and other pathogenic bacteria . The compounds were evaluated using an XTT assay, revealing significant anti-proliferative activity.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals such as dyes and pigments. Its unique chemical properties enable it to be used as an intermediate in the synthesis of various industrial products.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| 3-(Dimethylamino)-1-arylpropenones | Dimethylamino group | Drug development |
| N,N-Dimethylenamino ketones | Dimethylamino group | Synthesis of heterocyclic compounds |
This compound stands out due to its specific substitution pattern on the pyridine ring, imparting distinct chemical and biological properties that enhance its utility in research and industry.
Mechanism of Action
The mechanism by which 3-(dimethylamino)-5-methyl-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes or binding pockets of receptors, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares 3-(dimethylamino)-5-methyl-1,2-dihydropyridin-2-one with four structurally related compounds from the evidence provided:
Key Differences and Implications
Electronic Effects
- Electron-donating groups (e.g., dimethylamino in the main compound) increase ring electron density, favoring electrophilic substitutions or hydrogen bonding.
- The boronic acid substituent in (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid enables cross-coupling reactions, making it valuable in synthetic chemistry .
Lipophilicity and Bioactivity
- The chlorinated analog (C₁₆H₁₇Cl₂NO₄) exhibits high lipophilicity due to halogenation and a benzyl group, which may improve membrane permeability in biological systems .
- The methyl group in the main compound balances hydrophobicity without significantly increasing steric hindrance.
Biological Activity
3-(dimethylamino)-5-methyl-1,2-dihydropyridin-2-one (commonly referred to as DMP) is a compound that has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, potential therapeutic applications, and relevant research findings associated with DMP.
Chemical Structure and Properties
DMP is characterized by its unique heterocyclic structure, which includes a dihydropyridine ring. This structural configuration is significant as it influences the compound's interaction with various biological targets. The dimethylamino group enhances its ability to form hydrogen bonds and engage in electrostatic interactions, making it a promising candidate for enzyme inhibition and receptor binding studies.
The biological activity of DMP primarily stems from its ability to interact with specific molecular targets. The compound's structure allows it to fit into active sites of enzymes or binding pockets of receptors, modulating their function. This property is crucial for its potential use in medicinal chemistry, particularly in the development of drugs targeting various diseases .
Biological Activities
DMP exhibits a range of biological activities, which can be summarized as follows:
- Antimicrobial Activity : DMP has shown potential antimicrobial effects against various pathogens. Its structural similarity to known antimicrobial agents suggests that it may inhibit bacterial growth through similar mechanisms.
- Anticancer Properties : Research indicates that DMP may possess anticancer activity, particularly against specific cancer cell lines. Studies have demonstrated its ability to inhibit proliferation in human leukemia cells and other tumor types .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. This characteristic makes it a candidate for further exploration in drug development aimed at treating conditions like cancer and infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of DMP:
- Antimycobacterial Activity : A study highlighted the efficacy of DMP analogs against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MIC) that indicate potent activity against multidrug-resistant strains .
- Cytotoxicity Assessments : In vitro cytotoxicity assays conducted on human lung adenocarcinoma cells demonstrated that DMP derivatives exhibited low toxicity while maintaining significant anti-tuberculosis activity. This dual benefit underscores the compound's therapeutic potential .
- Binding Affinity Studies : Molecular docking studies have shown that DMP analogs can effectively bind to target proteins involved in disease processes, suggesting a mechanism for their biological effects .
Data Table: Summary of Biological Activities
Q & A
Q. How to address discrepancies in reported biological activity across studies?
- Methodology : Re-evaluate assay conditions (e.g., pH, serum concentration) and compound purity. Cross-reference with , where dimethylamino-thiazole derivatives showed variable MICs depending on bacterial strain. Validate via orthogonal assays (e.g., time-kill curves) and meta-analysis of literature EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
